GSK6853

Content Navigation

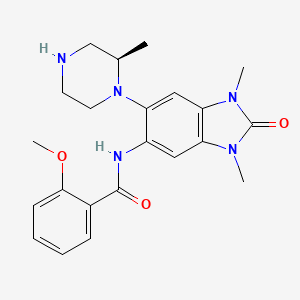

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

GSK6853 BRPF1 bromodomain inhibitor discovery

Rationale and Discovery Workflow

The research was initiated because BRPF1 is a scaffolding protein crucial for assembling MOZ/MORF histone acetyltransferase complexes, but the specific function of its bromodomain was poorly understood due to a lack of high-quality chemical tools [1]. While the initial inhibitor GSK5959 was potent and selective, its high lipophilicity and low solubility made it unsuitable for cellular and in vivo studies [1].

The discovery team employed a structure-based drug design approach. The crystal structure of GSK5959 bound to the BRPF1 bromodomain revealed critical interactions and guided the optimization strategy [1]. The workflow involved iterative cycles of compound design, synthesis, and evaluation.

The diagram below illustrates the key structural insights and optimization strategy.

A critical breakthrough was modifying the 6-position of the benzimidazolone core. Replacing the carbon-linked piperidine with a piperazine (Compound 28 in the research) introduced a nitrogen that could form a favorable hydrogen bond with the backbone carbonyl of Asn651. This change maintained high potency while significantly improving aqueous solubility, achieving a key objective of the campaign [1].

Experimental Validation

The characterization of GSK6853 and its precursors involved several key experimental protocols to confirm target engagement and functional activity.

- Biophysical Binding Assays: BROMOscan (a competitive binding assay against a panel of 34 bromodomains) was used to determine binding affinity (Kd) and selectivity profile [1].

- Cellular Target Engagement: The NanoBRET assay was utilized to demonstrate cellular target engagement and determine the half-maximal inhibitory concentration (IC50) in a live-cell setting [1].

- Functional Cellular Assays: Standard cellular viability assays (e.g., Cell Counting Kit-8, CCK-8) were performed on relevant cancer cell lines to confirm that BRPF1 inhibition by this compound led to anti-proliferative effects [2] [3].

Current Research Applications

Since its development, this compound has been widely adopted as a research tool to investigate the role of BRPF1 in various cancers. The table below summarizes some key findings.

| Cancer Type | Reported Role of BRPF1 / Effect of this compound |

|---|---|

| Breast Cancer | BRPF1 is essential in estrogen receptor-positive (ER+) cells; this compound inhibits cell cycle progression, reduces proliferation, and counteracts resistance to endocrine therapy [3]. |

| Gliomas (Brain Cancer) | BRPF1 is a potential drug target; its inhibition or knockdown attenuates glioma cell proliferation and colony formation [2]. |

| Acute Myeloid Leukemia (AML) & Hepatocellular Carcinoma (HCC) | BRPF1 is an actionable oncogenic target; studies use virtual screening and AI to discover new chemotypes for inhibition [4] [5]. |

| General Oncogenic Role | A 2025 review confirms BRPF1 is frequently dysregulated in cancer and that its inhibitors show promising preclinical efficacy [6]. |

References

- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Networks Identify BRPF1 as a Potential Drug ... [pmc.ncbi.nlm.nih.gov]

- 3. Essential gene screening identifies the bromodomain ... [pmc.ncbi.nlm.nih.gov]

- 4. Using BioPALS to study the BRPF b 1 bromodomain [news-medical.net]

- 5. Integrated virtual screening and MD simulation approaches ... [sciencedirect.com]

- 6. BRPF1 in cancer epigenetics: a key regulator of histone ... [nature.com]

BRPF1 bromodomain function and mechanism of action

Molecular Architecture of BRPF1

BRPF1 functions as a master scaffolding protein and a multivalent chromatin reader. Its structure enables the assembly of multi-subunit histone acetyltransferase (HAT) complexes and facilitates their recruitment to specific genomic locations.

Domain Organization and Functions

The table below outlines the key structural domains of BRPF1 and their specific molecular functions.

| Domain | Acronym | Molecular Function | Binding Specificity / Role |

|---|---|---|---|

| Sfp1-like C2H2 Zinc Finger | SZ | Unknown; BRPF1-specific | Function not fully characterized; unique to BRPF1 [1] [2] |

| BRPF1-specific N-terminal | BN | Scaffolding | Associates with the MYST domain of KAT6A/KAT6B/KAT7 [1] [2] |

| Enhancer of Polycomb-like 1 | EPC-I | Scaffolding | Works with BN domain to interact with MYST HATs (KAT6A/KAT6B) [1] [2] |

| PHD-Zinc Knuckle-PHD | PZP | Chromatin Reader | Binds unmodified histone H3 tails (via PHD1) and linker DNA (via PHD2) [1] [2] |

| Bromodomain | BrD | Chromatin Reader | Recognizes acetylated lysines on histones H2A (K5ac), H3 (K14ac), and H4 (K12ac) [2] |

| Pro-Trp-Trp-Pro | PWWP | Chromatin Reader | Recognizes histone H3 trimethylated at lysine 36 (H3K36me3) [1] [2] |

| Enhancer of Polycomb-like 2 | EPC-II | Scaffolding | Interacts with accessory proteins ING4/5 and MEAF6 [1] [2] |

BRPF1 exists in several isoforms. The functional BRPF1B isoform contains the intact bromodomain, while the BRPF1A isoform has a 6-residue insertion in this domain that impairs its ability to bind acetylated lysines, highlighting the critical role of an intact bromodomain for its reader function [2].

Mechanism of Action: The BRPF1 Complex in Chromatin Regulation

BRPF1 operates primarily as the central scaffold for the assembly of a tetrameric HAT complex. The core mechanism involves recruiting catalytic and accessory subunits to chromatin to promote targeted histone acetylation.

The BRPF1 complex mechanism shows how the scaffold protein BRPF1 assembles other subunits and recruits them to chromatin, leading to targeted histone acetylation. This multi-subunit complex is recruited to specific genomic loci through the combinatorial reading of histone marks by its multiple reader domains. The PWWP domain's recognition of H3K36me3 (a mark of actively transcribed regions) and the ING5 subunit's binding to H3K4me3 (a mark of active promoters) ensure the complex is targeted to transcriptionally active chromatin. Once recruited, the MYST domain of KAT6A or KAT6B catalyzes the acetylation of histone H3 at lysines 23, 14, and 9. H3K23ac is a particularly notable mark mediated by this complex [3] [1]. This acetylation neutralizes the positive charge of histones, loosening chromatin structure and facilitating the recruitment of additional transcription factors and co-activators to promote gene expression.

Biological Roles and Dysregulation in Disease

The BRPF1-KAT6A/KAT6B complex is a critical regulator of gene expression programs essential for normal development. Its dysregulation is directly implicated in human diseases, ranging from neurodevelopmental disorders to cancer.

Physiological Functions

- Embryonic Development: Mouse knockout studies show that BRPF1 is indispensable for embryogenesis, with ablation causing lethality around E9.5. Defects include impaired vascular formation and neural tube closure [1] [4].

- Neurodevelopment and Cognition: BRPF1 is highly expressed in the brain. Forebrain-specific knockout in mice leads to neocortical disorganization, hypoplasia of the corpus callosum, and agenesis of the hippocampal dentate gyrus. Studies on neurons with partial BRPF1 knockdown show reduced excitatory and inhibitory synaptic transmission, linking it to learning and memory [1].

- Hematopoiesis: BRPF1 is vital for blood cell development. Gene knockout in mice results in severe bone marrow failure, anemia, and death shortly after birth [3] [5].

Pathological Implications

- Neurodevelopmental Disorder: Heterozygous germline mutations in BRPF1 cause "Intellectual Developmental Disorder with Dysmorphic Facies and Ptosis" (IDDDFP), establishing BRPF1 as a haploinsufficient disease gene [2] [5].

- Cancer: Somatic alterations and overexpression of BRPF1 contribute to oncogenesis across various malignancies by dysregulating acetylation-dependent transcriptional programs. The table below summarizes key cancer associations and proposed mechanisms.

| Cancer Type | Role of BRPF1 | Proposed Mechanism |

|---|---|---|

| Liver Cancer | Oncogene; therapeutic target | Promotes tumorigenesis; BRPF1 loss suppresses cancer in models [3] |

| Leukemia & Medulloblastoma | Oncogene | Somatic mutations and dysregulation drive disease [1] |

| Triple-Negative Breast Cancer (TNBC) | Mediator of Taxol resistance | Binds to and upregulates the ABCB1 promoter, inducing a multidrug-resistant phenotype [6] |

| Endocrine Therapy-Resistant Breast Cancer | Essential gene for cell survival | Regulates chromatin accessibility and silences ERα expression; its inhibition blocks proliferation [7] |

| Lower-Grade Glioma | Promotes cell proliferation | Potential drug target; inhibition attenuates glioma cell growth and colony formation [8] |

BRPF1 as a Therapeutic Target

The bromodomain of BRPF1, with its well-defined binding pocket for acetylated lysines, presents a druggable target. Inhibiting this pocket disrupts the recruitment function of BRPF1, offering a strategy to counteract its dysregulation in disease.

Development of BRPF1 Bromodomain Inhibitors

Several selective small-molecule inhibitors have been developed through structure-based drug design. For instance, the crystal structure of the human BRPF1 bromodomain in complex with a ligand like BZ032 (PDB: 5O5A) provides a high-resolution view of these interactions and serves as a blueprint for inhibitor optimization [9]. Key compounds include:

- GSK6853 and GSK5959: Used in preclinical studies to validate BRPF1 as a target in endocrine therapy-resistant breast cancer models [7].

- PFI-4 and OF-1: Shown to sensitize Taxol-resistant TNBC cells when used in combination with Taxol [6].

Key Experimental Protocols for Target Validation

1. Chromatin Profiling (CUT&RUN) to Map BRPF1 Genomic Binding

Purpose: Identify direct genomic targets of BRPF1, such as the ABCB1 promoter in Taxol-resistant cells [6]. Procedure:

- Cell Fixation: Use formaldehyde to crosslink proteins to DNA.

- Chromatin Digestion: Permeabilize cells and incubate with antibody against BRPF1 and protein A-Micrococcal Nuclease (MNase) fusion protein.

- MNase Activation: Add calcium to activate MNase, which cleaves DNA at BRPF1 binding sites.

- DNA Extraction & Purification: Reverse crosslinks and purify the released DNA fragments.

- Analysis: Quantify target loci (e.g., ABCB1 promoter) via qPCR or sequence libraries for genome-wide mapping (CUT&RUN-seq).

2. Functional Validation using BRPF1 Inhibitors

Purpose: Assess the therapeutic effect of BRPF1 bromodomain inhibition in cancer models [6] [8] [7]. Procedure:

- Cell Viability Assay: Seed cancer cells (e.g., TNBC, glioma, breast cancer) in 96-well plates.

- Drug Treatment: Treat cells with a BRPF1 inhibitor (e.g., this compound, PFI-4) alone or in combination with standard-of-care drugs (e.g., Taxol). Include DMSO as a vehicle control.

- Incubation & Measurement: Incubate for 72-96 hours. Measure cell viability using a luminescence-based (CellTiter-Glo) or colorimetric (CCK-8) assay.

- Data Analysis: Calculate half-maximal inhibitory concentration (IC50) values and perform statistical analysis to determine synergy.

3. Transcriptome Analysis upon BRPF1 Knockdown/Knockout

Purpose: Determine global gene expression changes dependent on BRPF1 function [6] [7]. Procedure:

- Gene Silencing: Knock down BRPF1 in cells using siRNA or knock out using CRISPR-Cas9.

- RNA Extraction: Harvest cells after 72-96 hours and extract total RNA.

- RNA Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (RNA-Seq).

- Bioinformatic Analysis: Map sequences to a reference genome, identify differentially expressed genes, and perform pathway enrichment analysis (e.g., GSEA, GO, KEGG).

This diagram illustrates how BRPF1 promotes Taxol resistance by activating ABCB1 gene expression, and how its inhibition can reverse this process.

Conclusion and Future Perspectives

BRPF1 is a multifaceted epigenetic regulator whose function as a scaffold and chromatin reader is critical for normal development and is pathologically dysregulated in cancer and other diseases. Its bromodomain is a key functional module, making it a promising therapeutic target.

Future research should focus on:

- Understanding Context Specificity: Delineating the mechanisms that determine BRPF1 target gene specificity in different cell types and disease states.

- Exploring Combinatorial Therapies: Further investigating the synergy between BRPF1 inhibitors and existing chemotherapeutic or targeted agents to overcome drug resistance.

- Advancing Clinical Translation: Addressing the current lack of pharmacokinetic and safety data for BRPF1 inhibitors to move them from preclinical to clinical studies.

References

- 1. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, ... [pmc.ncbi.nlm.nih.gov]

- 2. BRPF1 in cancer epigenetics: a key regulator of histone ... [nature.com]

- 3. and PHD Finger-Containing Protein 1: From Bromodomain ... Functions [link.springer.com]

- 4. The Chromatin Regulator Brpf1 Regulates Embryo ... [sciencedirect.com]

- 5. and PHD Finger-Containing Protein 1: From Bromodomain ... Functions [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatin-focused genetic and chemical screens identify ... [nature.com]

- 7. Essential gene screening identifies the bromodomain -containing... [molecular-cancer.biomedcentral.com]

- 8. Transcriptional Networks Identify BRPF1 as a Potential Drug ... [pmc.ncbi.nlm.nih.gov]

- 9. 5O5A: Crystal structure of the human BRPF1 bromodomain ... [rcsb.org]

what is GSK6853 used for in epigenetic research

In Vitro Cellular Applications and Protocols

In cell-based experiments, GSK6853 is used to elucidate the consequences of BRPF1 bromodomain inhibition. The typical workflow involves treating cells with the compound and assessing phenotypic and molecular changes.

| Application | Cell Lines Used | Typical Treatment Concentration | Key Readouts |

|---|---|---|---|

| Proliferation/Viability Assay | A549, H1975 (NSCLC) [1] | 0 - 400 µM (dose-response) [1] | CCK-8 assay absorbance (450 nm) [1] |

| Clonogenic Assay | A549, H1975 (NSCLC); PEO4, OVCAR-3 (Ovarian Cancer) [1] [2] | 25, 50, 100 µM [1] [2] | Number of colonies (≥50 cells) after 10-14 days [1] |

| Cell Cycle Analysis | A549, H1975 (NSCLC); PEO4, OVCAR-3 (Ovarian Cancer) [1] [2] | 10, 20, 50 µM for 24h-12d [1] [2] | Flow cytometry (PI staining); G0/G1 phase arrest [1] [2] |

| Apoptosis Assay | A549, H1975 (NSCLC); Ovarian Cancer cells [1] [2] | 25, 50, 100 µM for 24h [1] | Flow cytometry (Annexin V/PI staining); Caspase 3/7 activation [1] [2] |

| Migration/Invasion Assay | Metastatic Ovarian Cancer cells [2] | 10, 20 µM [2] | Reduced cellular migration and invasion [2] |

| Western Blot Analysis | A549, H1975 (NSCLC) [1] | 50 µM [1] | Downregulation of p-JAK2, p-STAT3, CCNA2 [1] |

The diagram below illustrates a key signaling pathway, the BRPF1-JAK2-STAT3-CCNA2 axis, identified as a mechanism of action for this compound in Non-Small Cell Lung Cancer (NSCLC) cells [1].

Identified mechanism of this compound action in NSCLC models [1].

Research Applications and Disease Models

This compound has demonstrated potent anti-proliferative and anti-metastatic effects across various cancer models in preclinical research, establishing BRPF1 as a promising therapeutic target.

- Non-Small Cell Lung Cancer (NSCLC): Research shows this compound inhibits proliferation, induces G0/G1 cell cycle arrest, and promotes apoptosis in A549 and H1975 cell lines. Transcriptomic and protein analysis revealed this occurs via disruption of the JAK2/STAT3 signaling pathway and subsequent downregulation of the cell cycle regulator CCNA2 [1].

- Ovarian Cancer: In metastatic ovarian cancer cells, BRPF1 inhibition with this compound significantly reduces cellular migration and invasion. Treatment also leads to increased DNA damage (e.g., elevated γH2A.X), cell cycle deregulation, and activation of apoptosis [2].

- Other Cancers: BRPF1 is implicated in gastrointestinal, genitourinary, brain, skin, breast, and hematological tumors. As a key scaffold for histone acetyltransferase complexes, its dysregulation can activate oncogenic pathways, making it a broad-interest target in cancer epigenetics [3].

Pharmacokinetics and Experimental Considerations

For in vivo studies, this compound has moderate pharmacokinetic properties. In male CD-1 mice, following a 1 mg/kg IV dose, it showed high blood clearance and a moderate terminal half-life of 1.7 hours. Oral administration (3 mg/kg) resulted in low bioavailability (22%), while the intraperitoneal (IP) route provided much higher exposure (85% bioavailability), making IP the recommended route for animal studies [4] [5].

- Off-Target Effects: Profiling against 48 unrelated assays showed only weak off-target activities compared to its potent BRPF1 inhibition. It is recommended to use concentrations no higher than 1 μM in cell-based assays to minimize the chance of off-target effects [5] [6].

- Solubility: The compound has good solubility in DMSO and ethanol (81 mg/mL) but is insoluble in water [5].

This compound serves as a critical tool for validating BRPF1 as a target and exploring the therapeutic potential of its inhibition in epigenetics-driven diseases, particularly cancer.

References

- 1. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation ... [link.springer.com]

- 2. BRPF1 inhibition reduces migration and invasion of ... [nature.com]

- 3. BRPF1 in cancer epigenetics: a key regulator of histone ... [nature.com]

- 4. This compound, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Epigenetic Reader Domain inhibitor | Mechanism [selleckchem.com]

- 6. Probe this compound [chemicalprobes.org]

BRPF1-Associated MYST HAT Complexes and Their Functions

BRPF1 serves as the structural backbone for several multi-subunit HAT complexes. The following diagram illustrates the assembly and primary function of the core MOZ/MORF complex.

BRPF1 scaffolds the HAT complex, targeting it to chromatin for H3K23 acetylation.

The biological functions of these complexes are critical for normal development. BRPF1 is essential for embryonic survival, with studies in mice showing that its loss leads to severe defects in the vasculature, neural tube, and overall cell proliferation [1]. It is particularly important for the development of the hematopoietic system and the brain [2] [1]. In humans, heterozygous mutations in the BRPF1 gene are associated with a neurodevelopmental disorder characterized by intellectual disability and developmental delay [3] [2].

How BRPF1 Regulates HAT Complex Activity

BRPF1 is not a passive scaffold but actively modulates the function of its associated HAT complexes through several key mechanisms.

- Direct Stimulation of HAT Activity: BRPF1 binding significantly enhances the catalytic activity of MOZ and MORF towards nucleosomal substrates [4] [1].

- Determination of Substrate Specificity: The scaffold protein can direct the acetyltransferase to specific lysine residues on histones. A striking example is KAT6A (MOZ), which on its own prefers to acetylate histone H3 lysine 14 (H3K14). When incorporated into the BRPF1-containing 4-protein complex, its preference switches to H3K23, a change mediated by BRPF1 that can increase catalytic efficiency by approximately 1000-fold [5]. Similarly, BRPF1 association can switch the specificity of HBO1 from the H4 tail to the H3 tail [6].

- Chromatin Targeting via Multivalent Binding: BRPF1's reader domains work together to precisely localize the HAT complex to specific genomic regions [7]. The PZP domain anchors the complex to the unmodified H3 tail and linker DNA, the bromodomain engages various acetylated marks (e.g., H3K14ac, H4K5acK12ac), and the PWWP domain targets H3K36me3 marks found in gene bodies [7] [8]. This multivalent engagement ensures stable and context-specific chromatin recruitment.

BRPF1 in Cancer and Therapeutic Targeting

Dysregulation of BRPF1 is observed in multiple cancers. It is frequently overexpressed in malignancies such as hepatocellular carcinoma (HCC), where its high expression correlates with poor patient survival [3] [7]. It also plays oncogenic roles in gastrointestinal, genitourinary, breast, and hematological tumors [7]. The functional outcome of BRPF1 dysregulation can be attributed to the impaired control of histone acetylation, leading to aberrant expression of genes involved in cell proliferation, stemness, and other cancer hallmarks [3] [7].

The BRPF1 bromodomain has emerged as a promising therapeutic target. Its inhibition disrupts the chromatin-reading function of the protein. The following table summarizes key experimental findings and approaches for targeting BRPF1.

| Experimental Approach / Finding | Key Result | Significance / Application |

|---|---|---|

| BRPF1 Bromodomain Inhibition (GSK5959) | Inhibited HCC growth in vivo [3]. | Validates the bromodomain as a druggable target for cancer therapy. |

| Photo-Cross-Linking & Interactome Mapping | Identified novel non-histone partners (e.g., ILF3) [3]. | Reveals expanded roles for BRPF1 in transcription and RNA processing; provides new avenues for research. |

| Fragment-Based Screening | Identified multiple chemotypes with high ligand efficiency [9]. | Informs the structure-based design of more potent and selective BRPF1 inhibitors. |

Key Experimental Protocols for Studying BRPF1

For researchers investigating BRPF1, several advanced techniques are instrumental.

1. Identifying Non-Histone Interactors using Photo-Cross-Linking This protocol uses an engineered BRPF1 bromodomain to capture transient, low-affinity interactions that are difficult to detect with traditional methods [3].

- Key Steps:

- Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at a specific residue (e.g., N651) in the bromodomain's acetyl-lysine binding pocket.

- Unnatural Amino Acid Incorporation: Use an evolved orthogonal tRNA/tRNA synthetase pair in E. coli to incorporate the photo-cross-linkable amino acid 4-azido-L-phenylalanine (AzF) at the TAG codon.

- Protein Purification: Express and purify the engineered BRPF1 bromodomain variant.

- UV-Induced Cross-Linking: Incubate the purified protein with a cell lysate and irradiate with UV light (~365 nm) to activate the AzF group, forming covalent bonds with interacting proteins.

- Proteomic Analysis: Digest the cross-linked products with trypsin and identify captured proteins by mass spectrometry.

2. Determining Histone Substrate Specificity Understanding how complex formation alters substrate preference is key. This involves comparative HAT assays with different enzyme forms [5].

- Key Steps:

- Protein Preparation: Purify the MYST HAT (e.g., KAT6A) in different states: the isolated MYST domain, the full-length protein, and the fully assembled 4-subunit complex (with BRPF1, ING5, MEAF6).

- Steady-State Kinetic Assays: Perform HAT assays using a range of concentrations of acetyl-CoA and histone peptide or nucleosome substrates.

- Product Detection: Use methods like scintillation counting (with 3H-acetyl-CoA) or a colorimetric DTNB assay (which detects free CoA) to measure initial reaction rates.

- Data Analysis: Fit the initial rate data to the Michaelis-Menten equation to determine kinetic parameters (kcat, Km) for different substrates (e.g., H3K14 vs. H3K23). A dramatic shift in kcat/Km indicates a change in substrate preference driven by complex assembly.

References

- 1. The Chromatin Regulator Brpf1 Regulates Embryo ... [pmc.ncbi.nlm.nih.gov]

- 2. BRPF1 Gene [maayanlab.cloud]

- 3. Uncovering the non-histone interactome of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]

- 4. The MOZ-BRPF1 acetyltransferase complex in epigenetic ... [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the substrate preference of a MYST ... [sciencedirect.com]

- 6. Exchange of associated factors directs a switch in HBO1 ... [pmc.ncbi.nlm.nih.gov]

- 7. BRPF1 in cancer epigenetics: a key regulator of histone ... [nature.com]

- 8. The BRPF1 bromodomain is a molecular reader of di- ... [sciencedirect.com]

- 9. 5EPR: Crystal structure of the human BRPF1 bromodomain ... [rcsb.org]

GSK6853 preclinical research and biological evidence

Compound Profile & Mechanism of Action

GSK6853 is a benzimidazolone-based chemical probe that potently and selectively inhibits the BRPF1 bromodomain [1] [2] [3]. BRPF1 functions as a scaffolding protein essential for assembling MYST-family histone acetyltransferase (HAT) complexes, such as MOZ/MORF, which play crucial roles in epigenetic regulation of gene expression, DNA repair, and replication [1] [2].

The compound exerts its effects by blocking the BRPF1 bromodomain from recognizing and binding to Nε-acetyl-lysine (KAc) modified histones, thereby disrupting chromatin remodeling and transcriptional activation [1].

Table 1: Key Biochemical and Cellular Properties of this compound

| Property | Value / Result | Assay Type |

|---|---|---|

| BRPF1 Potency (IC₅₀) | 8 nM | TR-FRET [2] |

| BRPF1 Binding (KD) | 0.3 nM | BROMOscan [2] |

| Cellular Target Engagement (IC₅₀) | 20 nM | NanoBRET [2] |

| Selectivity | >1600-fold over other bromodomains | Panel of 48 bromodomains [2] [3] |

| Recommended Cellular Concentration | ≤ 1 μM | To minimize off-target effects [2] [3] |

Table 2: In Vitro and In Vivo Pharmacological Profile

| Parameter | Value |

|---|---|

| Chrom logD pH 7.4 | 2.0 [2] |

| CLND Solubility | 140 μg/mL [2] |

| IV Clearance (Mouse) | 107 mL/min/kg [2] [3] |

| Terminal Half-life (Mouse, IV) | 1.7 h [2] [3] |

| Oral Bioavailability (Mouse, 3 mg/kg) | 22% [2] [3] |

| Intraperitoneal Bioavailability (Mouse, 3 mg/kg) | 85% [2] [3] |

Preclinical Efficacy & Mechanisms in Cancer Models

Preclinical studies highlight this compound's potential as an anticancer agent in various models.

- Non-Small Cell Lung Cancer (NSCLC): In A549 and H1975 cell lines, this compound significantly inhibited proliferation and induced G0/G1 cell cycle arrest and apoptosis [4]. Transcriptomic analysis revealed that the anti-proliferative effect is mediated through the JAK2/STAT3 signaling pathway, leading to downregulation of the key cell cycle regulator CCNA2 (Cyclin A2) [4].

- Glioma: Research identified BRPF1 as a potential drug target in lower-grade gliomas (LGG) [5]. Inhibition of BRPF1 with this compound or via gene knockdown attenuated glioma cell (U87-MG, U251) proliferation and colony formation [5].

- Ovarian Cancer: BRPF1 was identified as a gene essential for metastatic ovarian cancer [6]. Its inhibition with this compound reduced cellular migration and invasion, key processes in metastasis. Treatment also led to reduced proliferation, cell cycle deregulation, activation of programmed cell death, and enhanced DNA damage in high-grade serous ovarian cancer (HGSOC) cells [6].

The diagram below summarizes the core mechanism of action of this compound and its downstream effects on cancer cell processes, as evidenced across these preclinical models.

Figure 1: Mechanism of this compound action. The inhibitor binds BRPF1, disrupting MYST complex function and oncogene transcription, leading to multiple anti-cancer effects.

Key Experimental Protocols

The biological evidence for this compound is generated through standardized experimental approaches. Here are detailed methodologies for key assays from the search results [4] [5] [6]:

Cell Viability/Proliferation Assays (CCK-8 / MTT): Seed cells (e.g., 5 × 10³ cells/well for CCK-8; 2 × 10³ cells/well for other assays) in 96-well plates. Treat with a concentration range of this compound (e.g., 0-400 μM) or vehicle (DMSO) for the desired duration (e.g., 24-96 hours). Add CCK-8 or MTT reagent and incubate for 1-3 hours at 37°C. Measure absorbance at 450 nm (CCK-8) or 570 nm with a 620 nm background reference (MTT) using a microplate reader. Plot absorbance values or percentage of control against drug concentration to generate dose-response curves [4] [5].

Colony Formation Assay: Treat cells with this compound or vehicle. After treatment, seed a low number of cells (e.g., 500 cells/well) into 6-well plates. Culture for 10-14 days to allow colony development. Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet. Count colonies manually (typically defined as >50 cells). The reduction in colony number relative to the vehicle control indicates long-term clonogenic survival inhibition [4] [6].

Cell Cycle Analysis by Flow Cytometry: Treat cells with this compound (e.g., 50 μM for 24 hours). Harvest and fix cells in 70% ice-cold ethanol overnight. Wash cells with PBS and stain with a propidium iodide (PI) solution containing RNase A for 30 minutes in the dark. Analyze DNA content using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using analysis software (e.g., FlowJo) [4].

Apoptosis Assay (Annexin V/PI Staining): Treat cells with this compound (e.g., 0-100 μM for 24 hours). Harvest cells and resuspend in binding buffer. Add Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark. Analyze stained cells by flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [4].

Western Blot Analysis: Extract total cellular proteins using RIPA lysis buffer with protease and phosphatase inhibitors. Determine protein concentration with a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., against p-JAK2, p-STAT3, Cyclin A2, cleaved Caspase-3) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Visualize protein bands using enhanced chemiluminescence (ECL) and quantify band intensity with software like ImageJ [4] [5] [6].

Conclusion and Future Directions

References

- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound A chemical probe for BRPF1 [thesgc.org]

- 3. This compound | Epigenetic Reader Domain inhibitor | Mechanism [selleckchem.com]

- 4. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation ... [link.springer.com]

- 5. Transcriptional Networks Identify BRPF1 as a Potential Drug ... [pmc.ncbi.nlm.nih.gov]

- 6. BRPF1 inhibition reduces migration and invasion of ... [nature.com]

Molecular Function of BRPF1 in the MOZ Complex

BRPF1 functions as an essential scaffold and multivalent chromatin reader for the MOZ histone acetyltransferase (HAT) complex. This 4-subunit complex includes MOZ (KAT6A), BRPF1, ING5, and MEAF6 [1] [2]. The table below summarizes the core components and BRPF1's functional domains.

Table 1: The MOZ HAT Complex Core Subunits

| Protein | Role in Complex | Key Functional Domains |

|---|---|---|

| MOZ (KAT6A) | Catalytic subunit, MYST family histone acetyltransferase [2] | NEMM, MYST (HAT domain), DPF (double PHD finger) [2] |

| BRPF1 | Central scaffolding subunit and multivalent chromatin reader [1] [2] | PZP (binds nucleosome), Bromodomain (binds acetylated lysines), PWWP (binds H3K36me3) [1] [2] |

| ING5 | Subunit linking complex to chromatin [2] | PHD finger (binds H3K4me3) [2] |

| MEAF6 | Stabilizing subunit [2] | No reader domains specified in sources |

Table 2: BRPF1 Chromatin Reader Domains

| Domain | Recognition Specificity | Functional Role |

|---|---|---|

| PZP (PHD-Zn knuckle-PHD) | Histone H3 N-terminus and linker DNA [1] | Anchors complex to the nucleosome [1] |

| Bromodomain | Di-acetylated histone H4 (H4K5acK8ac, H4K5acK12ac) and other acetylated marks (H2AK5ac, H3K14ac) [3] [4] | Recruits complex to acetylated chromatin regions [3] |

| PWWP | Histone H3 lysine 36 trimethylation (H3K36me3) [1] | Targets complex to actively transcribed genomic regions [1] |

The following diagram illustrates how these domains and subunits work together to recruit the complex to specific genomic locations and facilitate gene activation, particularly of HOX genes, which is a key event in MOZ-related leukemias.

Diagram 1: The MOZ-BRPF1 complex is recruited to active chromatin regions through its reader domains, leading to histone acetylation, HOX gene activation, and leukemogenesis.

Role of BRPF1 in AML Pathogenesis

The primary oncogenic mechanism of BRPF1 in AML is through its partnership with the MOZ-TIF2 fusion oncoprotein, which results from chromosomal translocations and is associated with poor prognosis [5] [2].

- Critical for MOZ-TIF2 Leukemogenesis: MOZ-TIF2 forms a stable complex with BRPF1. This complex binds to and epigenetically activates HOXA9, HOXA10, and MEIS1—master regulators of hematopoietic stem cell identity that are strongly linked to AML [5].

- Dependence on HAT Activity and BRPF1: The leukemic transformation driven by MOZ-TIF2 is fully dependent on both its intrinsic histone acetyltransferase (HAT) activity and the presence of BRPF1. Depletion of BRPF1 disrupts the localization of the complex to HOX genes, leading to a loss of their overexpression and a consequent loss of transformation ability [5].

- Oncogenic Pathway: The proposed pathway is: MOZ-TIF2/BRPF1 complex → histone acetylation at HOX genes → HOX gene overexpression → aberrant self-renewal and blocked differentiation → development of AML [5].

Experimental Evidence and Key Protocols

Key experiments have validated BRPF1's critical role in AML models, primarily using the MOZ-TIF2 fusion context.

Table 3: Key Experimental Findings on BRPF1 in AML

| Experimental Approach | Key Finding | Functional Implication |

|---|---|---|

| Co-Immunoprecipitation [5] | MOZ-TIF2 forms a stable complex with BRPF1. | BRPF1 is an integral, non-catalytic component of the oncogenic fusion complex. |

| Chromatin Immunoprecipitation (ChIP) [5] | Both MOZ-TIF2 and BRPF1 interact with the promoters of key HOX genes (e.g., HOXA9, HOXA10) in leukemic cells. | The complex is directly located at and regulates its critical target genes. |

| BRPF1 Knockdown/Depletion [5] | Loss of BRPF1 decreases MOZ localization on HOX genes and abolishes the in vitro transformation ability of MOZ-TIF2. | BRPF1 is essential for the targeting and oncogenic function of the complex. |

| HAT-deficient MOZ-TIF2 mutant [5] | A mutant lacking acetyltransferase activity cannot deregulate HOX genes or initiate leukemia. | The enzymatic output of the complex is required for leukemogenesis. |

Detailed Protocol: Assessing BRPF1 Dependency in MOZ-TIF2 Driven Leukemogenesis

This methodology outlines the key experiments that established BRPF1 as critical for MOZ-TIF2-induced leukemia [5].

- Experimental Model: Use a suitable hematopoietic progenitor cell line (e.g., murine bone marrow cells) transformed with the MOZ-TIF2 oncogene.

- Genetic Intervention (Knockdown):

- Target: Introduce short hairpin RNAs (shRNAs) specifically targeting BRPF1 into the MOZ-TIF2 transformed cells. Use a non-targeting shRNA as a negative control.

- Alternative: Use a CRISPR/Cas9 system to knock out the BRPF1 gene.

- Functional Assays:

- Colony-Forming/Replating Assay: Plate the transfected cells in methylcellulose medium and count the number and size of colonies over multiple serial replatings (typically 3-4 rounds). The expected result is a significant reduction or complete abolition of colony-forming ability upon BRPF1 depletion.

- In Vivo Leukemogenesis Assay: Transplant the control and BRPF1-knockdown cells into immunodeficient mice. Monitor the mice for the development of leukemia. BRPF1-deficient cells are expected to have a significantly delayed or absent leukemogenic potential.

- Mechanistic Validation:

- Chromatin Immunoprecipitation (ChIP): Perform ChIP on control and BRPF1-knockdown cells using antibodies against MOZ. Analyze the enrichment at the promoters of HOXA9 and HOXA10 by qPCR. The expected outcome is a loss of MOZ binding to these promoters upon BRPF1 depletion.

- Gene Expression Analysis: Quantify the mRNA levels of HOXA9, HOXA10, and MEIS1 using RT-qPCR. Expect a significant downregulation of these genes following BRPF1 loss.

BRPF1 as a Therapeutic Target

The compelling evidence of BRPF1's role in AML, especially through its bromodomain, makes it a promising candidate for targeted therapy [1].

- BRPF1 Bromodomain Inhibitors: Small-molecule inhibitors that block the BRPF1 bromodomain's ability to "read" acetylated histones have been developed, such as PFI-4 and OF-1 [6]. Preclinical studies show these inhibitors have notable anticancer effects [1].

- Mechanism and Strategy: Inhibiting the bromodomain is expected to displace the MOZ/MORF complexes from their target chromatin sites, disrupting the oncogenic transcriptional program [1] [3]. This approach is particularly attractive in cancers dependent on the MOZ-BRPF1 complex, such as certain AML subtypes.

- Current Status and Challenge: While these inhibitors show promise in preclinical models, their translation to clinical use is still hampered by a need for more robust pharmacokinetic and safety data, as well as a clearer definition of the patient populations most likely to benefit [1]. Combinatorial strategies with other targeted therapies are also being explored to enhance efficacy [1].

Future Research Directions

Several key challenges and future directions emerge from the current understanding of BRPF1 in AML:

- Defining Context-Dependent Role: BRPF1 can potentially act as both an oncogene and a tumor suppressor depending on the tumor type and molecular context; its precise role in different AML genetic subgroups needs further clarification [1] [7].

- Understanding Resistance and Combinatorial Therapies: Research in other cancers (like triple-negative breast cancer) shows BRPF1 can drive chemotherapy resistance by regulating the drug efflux pump ABCB1 [6]. Investigating if similar mechanisms exist in AML could open avenues for combination therapies to overcome resistance.

- Translating Inhibitors to Clinic: A major focus is advancing the development of selective BRPF1 bromodomain inhibitors and initiating clinical trials to evaluate their safety and efficacy in AML patients [1].

References

- 1. BRPF1 in cancer epigenetics: a key regulator of histone ... [nature.com]

- 2. The MOZ-BRPF1 acetyltransferase complex in epigenetic ... [frontiersin.org]

- 3. The BRPF1 bromodomain is a molecular reader of di- ... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Molecular Insights into the Recognition of N-Terminal Histone... [academia.edu]

- 5. Bromodomain-PHD finger protein 1 is critical for leukemogenesis... [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatin-focused genetic and chemical screens identify ... [pmc.ncbi.nlm.nih.gov]

- 7. - Wikipedia Brpf 1 [en.wikipedia.org]

GSK6853 cellular assay protocol NanoBRET target engagement

GSK6853 Chemical Probe Profile

This compound is a selective benzimidazolone-based inhibitor discovered by the SGC to target the bromodomains of the BRPF (BRomodomain and PHD Finger containing) family of proteins (BRPF1/2/3) [1] [2]. As a scaffolding protein, BRPF1 assembles MOZ/MORF histone acetyltransferase (HAT) complexes, which play crucial roles in transcription, DNA repair, and recombination [1].

The quantitative profile of this compound is summarized in the table below.

| Property | Value | Assay Method |

|---|---|---|

| BRPF1 Bromodomain Potency (KD) | 0.3 nM | BROMOscan [1] |

| BRPF1 Bromodomain Potency (IC50) | 8 nM | TR-FRET assay [1] |

| Cellular Target Engagement (IC50) | 20 nM | NanoBRET [1] |

| Selectivity (vs. 48 other bromodomains) | >1,600-fold | BROMOscan panel [1] |

| Recommended Cellular Assay Concentration | ≤ 1 µM | Cell-based assays [1] |

Detailed NanoBRET Target Engagement Assay Protocol

The NanoBRET assay is a powerful method to confirm that this compound engages with its intended target, BRPF1, in a live cellular environment [1].

Experimental Workflow

The diagram below illustrates the key components and workflow of the NanoBRET target engagement assay.

Key Reagents and Constructs

- NanoLuc BRET tracer: A fusion protein of histone H3.3 with NanoLuc luciferase [1].

- BRPF1 construct: The isolated bromodomain of BRPF1B, tagged with a nuclear localization signal (NLS) and HaloTag [1].

- HaloTag substrate: A cell-permeable fluorescent ligand that binds to the HaloTag on the BRPF1 construct.

- Test compound: this compound and its negative control, GSK9311 [1].

Procedure Overview

- Cell Culture & Transfection: Seed appropriate cells (e.g., HEK293) in a multi-well plate. Co-transfect with the plasmids encoding the NanoLuc-H3.3 and HaloTag-BRPF1B-NLS constructs.

- Compound Treatment: Treat cells with a dose-response range of this compound (e.g., from low nM to 1 µM) and the negative control GSK9311. Include a DMSO-only vehicle control.

- Incubation & Substrate Addition: After a suitable incubation period, add the HaloTag substrate and the NanoLuc substrate to the cells.

- Signal Detection: Measure the emission intensities at both the donor (~450 nm) and acceptor (~610 nm) wavelengths using a compatible plate reader.

- Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data, with the vehicle control as 0% inhibition and a baseline control as 100% inhibition. Plot the dose-response curve and calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the BRPF1 protein from the histone substrate [1].

Mechanism of Action & Downstream Applications

Beyond confirming direct target engagement, this compound has been used in functional cellular assays to elucidate its mechanism of action, particularly in cancer models.

Recent research in non-small cell lung cancer (NSCLC) cell lines (A549 and H1975) demonstrates that this compound inhibits cell proliferation and induces G0/G1 cell cycle arrest and apoptosis [3] [4]. Transcriptomic and protein analysis revealed that this effect is mediated through the suppression of the JAK2/STAT3 signaling pathway, leading to the downregulation of the critical cell cycle gene CCNA2 (Cyclin A2) [3] [4]. The signaling pathway is depicted below.

Key Practical Considerations

- Use the Recommended Concentration: To minimize off-target effects in cell-based assays, do not exceed a concentration of 1 µM [1].

- Include a Negative Control: Always use the designated negative control compound, GSK9311, to distinguish BRPF1-specific effects from non-specific or background activity [1].

- Understand the Isoforms: Be aware that two BRPF1 isoforms (A and B) exist. The BRPF1B isoform was used in the NanoBRET assay. Isoform A has a residue insertion that prevents binding to acetylated histones [1].

- Corroborate with Functional Assays: The cellular efficacy of this compound can be validated using standard assays like CCK-8 for cell viability, colony formation for long-term proliferation, and flow cytometry for cell cycle and apoptosis analysis [3] [4].

References

- 1. This compound A chemical probe for BRPF1 [thesgc.org]

- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]

- 3. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 4. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation ... [link.springer.com]

GSK6853 dosing concentration cell-based assays

GSK6853 Dosing in Cell-Based Assays

The table below summarizes the key dosing and physicochemical information for this compound to guide your experimental planning.

| Aspect | Recommendation & Key Values |

|---|---|

| General Recommended Concentration | Do not exceed 1 μM in cell-based assays to minimize off-target effects [1] [2] [3]. |

| DMSO Stock Solution Concentration | 81 mg/mL (197.81 mM) [2]. |

| Cellular Potency (IC₅₀) | 20 nM (NanoBRET cellular target engagement assay) [1]. |

| In Vitro Potency (IC₅₀) | 8 nM (TR-FRET assay) [1]. |

| Selectivity | >1600-fold selectivity for BRPF1 over 48 other tested bromodomains [1] [2] [4]. |

Detailed Experimental Protocols

The following section outlines specific protocols for common cell-based assays using this compound, as described in recent publications.

Cell Viability and Proliferation Assays

This protocol is used to determine the anti-proliferative effects of this compound [5].

- Cell Lines: Commonly used cancer cell lines include A549 and H1975 (non-small cell lung cancer, NSCLC) [5], or PEO4 and OVCAR-3 (ovarian cancer) [6].

- Reagents: Cell Counting Kit-8 (CCK-8) [5] or MTT reagent [6].

- Procedure:

- Seed cells in 96-well plates at a density of 5 × 10³ cells/well [5].

- The following day, treat cells with a concentration gradient of this compound (e.g., 0, 50, 100, 200, 400 μM for 24 hours in the cited NSCLC study [5]).

- Add 10 μL of CCK-8 reagent to each well and incubate for 1-4 hours.

- Measure the absorbance at 450 nm using a microplate reader.

- Calculate cell viability relative to the DMSO-treated control group.

Colony Formation Assay

This assay tests the long-term clonogenic survival of cells after drug treatment [5] [6].

- Procedure:

- Treat cells with this compound (e.g., 0, 25, 50, 100 μM) for the desired period.

- After treatment, trypsinize and seed a low density of cells (e.g., 500 cells/well) into 6-well plates.

- Culture the cells for 10-14 days, allowing colonies to form.

- Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

- Count colonies manually (a colony is typically defined as >50 cells). The results will show a dose-dependent reduction in colony number [5].

Cell Cycle Analysis by Flow Cytometry

This protocol assesses cell cycle distribution following BRPF1 inhibition [5] [6].

- Procedure:

- Treat cells with this compound (e.g., 50 μM for 24 hours [5], or 10-20 μM for 12 days [6]).

- Harvest cells and fix in 70% ice-cold ethanol overnight at 4°C.

- Wash cells with PBS and stain with a propidium iodide (PI) solution containing RNase A (to degrade RNA and ensure DNA-specific staining) for 30 minutes at room temperature in the dark.

- Analyze the DNA content using a flow cytometer. The expected outcome is an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest [5].

Apoptosis Assay

This method quantifies the rate of programmed cell death [5].

- Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.

- Procedure:

- Treat cells with this compound (e.g., 0, 25, 50, 100 μM for 24 hours).

- Harvest cells and resuspend in 500 μL of binding buffer.

- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension. Incubate for 15 minutes in the dark.

- Analyze by flow cytometry. The results will show a dose-dependent increase in the percentage of cells in both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [5].

Mechanism of Action and Signaling Pathways

This compound is a potent, selective chemical probe that inhibits the bromodomain of BRPF1, a scaffolding protein essential for the assembly and function of MOZ/MORF histone acetyltransferase (HAT) complexes [1]. Inhibition of BRPF1 disrupts its ability to "read" acetylated histone marks, leading to changes in gene expression programs that drive cancer.

Recent studies in different cancer types have elucidated specific downstream pathways:

Diagram 1: this compound exerts anti-cancer effects by inhibiting the BRPF1 bromodomain, which in turn disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and DNA damage.

Critical Considerations for Researchers

- Inactive Control: For rigorous target validation, it is highly recommended to use the structural analog GSK9311 as an inactive control compound. This compound has 125- to 185-fold reduced potency against BRPF1 and helps confirm that observed phenotypes are due to on-target inhibition [1] [4].

- Solubility and Handling: this compound has good solubility in DMSO (81 mg/mL) and ethanol, but is insoluble in water [2]. Fresh DMSO should be used to prepare stock solutions, as moisture absorption can reduce solubility.

- Cell Line Variability: Be aware that the effective concentration and resulting phenotype (e.g., cell cycle arrest vs. apoptosis) can vary depending on the cell line and experimental context. The concentrations used in the cited NSCLC study (up to 400 μM) [5] are significantly higher than the recommended 1 μM for on-target studies [1], suggesting that some phenotypic effects may require high concentrations that could involve off-target mechanisms. A 2023 study also cautioned that this compound can induce phospholipidosis at concentrations near 1 μM, which is an adverse effect to consider when interpreting results [3].

References

- 1. This compound A chemical probe for BRPF1 [thesgc.org]

- 2. This compound | Epigenetic Reader Domain inhibitor | Mechanism [selleckchem.com]

- 3. Probe this compound [chemicalprobes.org]

- 4. GSK-6853 82067 [bpsbioscience.com]

- 5. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation ... [link.springer.com]

- 6. BRPF1 inhibition reduces migration and invasion of ... [nature.com]

GSK6853 in vivo administration IP pharmacokinetics

In Vivo Pharmacokinetics (PK) of GSK6853

The table below summarizes the key PK parameters of this compound from a study in male CD-1 mice. This data is critical for designing in vivo experiments. [1] [2]

| Parameter | Intravenous (IV) 1 mg/kg | Oral (PO) 3 mg/kg | Intraperitoneal (IP) 3 mg/kg | | :--- | :--- | :--- | :--- | | Blood Clearance (CLb) | 107 mL/min/kg | - | - | | Volume of Distribution (Vd) | 5.5 L/kg | - | - | | Terminal Half-Life (t₁/₂) | 1.7 h | - | - | | Maximum Concentration (Cmax) | - | 42 ng/mL | 469 ng/mL | | Time to Cmax (Tmax) | - | 1.5 h | 0.25 h | | Bioavailability (F) | - | 22% | 85% |

The data strongly suggests that the intraperitoneal (IP) route is the most favorable for in vivo dosing. It provides high systemic exposure and rapid absorption, making it suitable for pharmacodynamic (PD) studies. [1] [2]

Formulation and Preparation Guide

For in vivo studies, this compound must be dissolved in a suitable vehicle. The following table lists two validated formulations for preparing a 2 mg/mL dosing solution. [1] [2]

| Formulation Component | Formulation 1 | Formulation 2 |

|---|---|---|

| DMSO | 10% | 10% |

| PEG 300 | 40% | - |

| Tween 80 | 5% | - |

| Saline | 45% | - |

| SBE-β-CD (in Saline) | - | 20% |

| Preparation Notes | Add co-solvents sequentially. Clear solution. | Add co-solvents sequentially. Clear solution. |

Preparation Example for Formulation 1:

- Dissolve this compound powder in DMSO to create a 25.0 mg/mL stock solution.

- Add the DMSO stock solution to PEG 300 and mix evenly.

- Add Tween 80 to the mixture and mix evenly.

- Finally, add saline to adjust to the final volume and concentration (e.g., 2 mg/mL). [1]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting an in vivo efficacy study with this compound, based on standard practices.

Research Applications and Protocol Considerations

Recent studies demonstrate the use of this compound in various disease models, providing context for its application.

- Cancer Research: In a 2025 study on ovarian cancer, researchers treated cell lines with this compound at concentrations of 10 µM and 20 µM for 12 days in vitro to assess effects on proliferation, migration, and invasion. [3] Another 2025 study on non-small cell lung cancer (NSCLC) treated cells with higher concentrations (25-100 µM) for 24 hours to investigate cell cycle arrest and apoptosis. [4]

- Dosage Consideration: It is important to note that the supplier of this compound recommends that a concentration no higher than 1 µM should be used in cell-based assays to minimize the chance of off-target effects. [1] [5] The higher concentrations used in the cited research papers should be interpreted with caution, as they may produce effects beyond BRPF1 inhibition.

Critical Notes and Missing Information

- Lack of Detailed Dosing Protocol: The search results do not provide a specific in vivo dosing protocol, including exact dosage (mg/kg), dosing frequency (e.g., once daily), or treatment duration for an efficacy study. These parameters must be determined by the researcher based on the specific scientific question and pilot PK/PD studies.

- Use an Inactive Control: For rigorous experimental design, it is crucial to include the structurally similar but inactive analog GSK9311 as a negative control. This helps confirm that the observed biological effects are due to BRPF1 inhibition and not off-target activities. [5] [6]

I hope this compilation of available data provides a solid foundation for your research planning. Should you require further details on a specific aspect of your study design, please feel free to ask.

References

- 1. | Epigenetic Reader Domain | CAS 1910124-24-1 | Buy... GSK 6853 [invivochem.com]

- 2. | Epigenetic Reader Domain | TargetMol GSK 6853 [targetmol.com]

- 3. BRPF1 inhibition reduces migration and invasion of ... [nature.com]

- 4. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation ... [link.springer.com]

- 5. This compound A chemical probe for BRPF1 [thesgc.org]

- 6. GSK-6853 82067 [bpsbioscience.com]

BRPF1 inhibitor TR-FRET assay protocol

TR-FRET in BRPF1 Inhibitor Profiling

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous technique widely used in drug discovery for studying biomolecular interactions. It is particularly valuable for profiling bromodomain inhibitors like those targeting BRPF1, as it allows for the quantitative assessment of a compound's potency and selectivity in a high-throughput manner [1] [2] [3].

The core principle involves a donor fluorophore (e.g., Terbium cryptate) that, upon excitation, can transfer energy to a nearby acceptor fluorophore if they are in close proximity. This transfer only occurs when the two molecules are bound, making it ideal for binding assays. The "time-resolved" aspect, which involves measuring the signal after a short delay, minimizes background fluorescence interference, leading to a robust signal-to-noise ratio [3].

In the context of BRPF1, the TR-FRET assay was used to determine the inhibitory potency (pIC50) of developed compounds, such as the probe molecule GSK6853, and to establish their selectivity profile against related bromodomains like BRPF2 and BRD4 [1].

Key Experimental Data for a BRPF1 TR-FRET Assay

While a full protocol is not detailed in the available literature, the following tables summarize the critical quantitative data and components that would form the basis of a BRPF1 TR-FRET assay, as referenced in the study [1].

Table 1: Exemplar Inhibitor Profiling Data from a TR-FRET Assay [1]

| Compound | BRPF1 TR-FRET pIC50 | BRPF2 TR-FRET pIC50 | BRD4 (BD1) TR-FRET pIC50 |

|---|---|---|---|

| GSK5959 (1) | 7.1 | 5.2 | < 4.3 |

| Compound 5 | 7.6 | 5.3 | < 4.3 |

| Compound 19 | 7.5 | 5.2 | < 4.3 |

| Compound 28 | 7.3 | 5.2 | < 4.3 |

Table 2: Proposed Core Components for a BRPF1 TR-FRET Assay

| Component | Description | Purpose / Note |

|---|---|---|

| Target Protein | BRPF1 bromodomain | Likely tagged (e.g., GST) for detection [2]. |

| Ligand | Acetylated histone peptide | Mimics natural substrate; could be biotinylated [1]. |

| Donor Fluorophore | Terbium (Tb)-cryptate conjugated antibody | e.g., Tb-anti-GST to detect the tagged BRPF1 protein [2]. |

| Acceptor Fluorophore | Fluorophore compatible with Tb (e.g., XL665) | Could be streptavidin-conjugated if using a biotinylated ligand [2]. |

| Buffer System | TR-FRET assay buffer | Typically contains HEPES, salts, and BSA to reduce nonspecific binding. |

| Readout | TR-FRET ratio (Acceptor emission / Donor emission) | Ratiometric measurement corrects for well-to-well variability [3]. |

Workflow of a TR-FRET Assay for BRPF1 Inhibition

The following diagram outlines the general workflow for performing a TR-FRET assay to identify BRPF1 inhibitors, integrating the components listed above and standard TR-FRET practices.

The core steps of the assay are:

- Reagent Incubation: The BRPF1 protein, acetylated peptide, test compound, and TR-FRET detection antibodies are combined in a well and allowed to reach binding equilibrium. If the test compound is a potent inhibitor, it will displace the peptide from the BRPF1 bromodomain [1].

- TR-FRET Measurement: A plate reader excites the sample. If the peptide is bound to BRPF1, the donor and acceptor are in close proximity, and a FRET signal at 665 nm is detected. Inhibitor presence reduces this signal. The time-resolved detection minimizes background noise [3].

- Data Analysis: The TR-FRET ratio (acceptor emission at 665 nm / donor emission at 495 nm) is calculated. This ratiometric value is then used to generate dose-response curves and calculate the inhibitory potency (pIC50) of the compounds [1] [3].

Critical Assay Optimization & Troubleshooting

Setting up a robust TR-FRET assay requires careful optimization. The referenced paper on a BRD/PROTAC/CRBN ternary complex assay provides a relevant stepwise optimization approach that can be adapted for BRPF1 [2].

- Component Titration: Systematically titrate the concentrations of the BRPF1 protein, the acetylated peptide, and the detection antibodies to find the combination that yields the highest TR-FRET signal (dynamic range) and the lowest background (signal in the absence of protein). Using excessively high concentrations can increase costs and background, while low concentrations reduce signal stability [2].

- Signal Stability and Incubation Time: Ensure the TR-FRET signal is stable over the measurement period. The signal should be read after the binding reaction has fully reached equilibrium. Perform a time-course experiment to determine the optimal incubation time before reading the plate [3].

- Controls are Essential: Always include controls for maximum signal (all components, no inhibitor) and minimum signal (all components, with a well-characterized competitive inhibitor or excess unlabeled peptide). These controls are necessary for normalizing data and calculating percent inhibition or Z'-factors for assay quality [2].

- Troubleshooting Common Issues:

- Low Signal-to-Noise Ratio: Re-optimize reagent concentrations. Check the activity of the protein and peptide reagents. Ensure the plate reader is properly calibrated for time-resolved detection.

- High Variability: Check for inconsistencies in liquid handling. Ensure reagents are thoroughly mixed after addition and that the incubation temperature is uniform across the plate.

I hope this synthesized application note provides a solid foundation for your research. Should you require further details on a specific aspect, feel free to ask.

References

Comprehensive Application Notes for GSK6853: Solubility, Stock Preparation, and Experimental Use

Introduction to GSK6853

This compound is a potent, selective, and cell-active chemical probe that inhibits the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain [1] [2]. It functions as a high-quality chemical probe discovered by the SGC (Structural Genomics Consortium) and is characterized by its exceptional selectivity, showing greater than 1600-fold selectivity for BRPF1 over all other bromodomains tested in a panel of 48 assays [1] [3] [4]. The BRPF proteins act as crucial scaffolding proteins for the assembly of MYST family histone acetyltransferase (HAT) complexes, which play fundamental roles in chromatin regulation, DNA repair, replication, and transcription [1] [2]. Dysregulation of these complexes is implicated in diseases such as acute myeloid leukemia (AML), making BRPF1 a target of significant biological and therapeutic interest [1].

Solubility and Physicochemical Properties

Key Physicochemical Parameters

This compound possesses favorable physicochemical properties that facilitate its use in biochemical and cellular assays. The table below summarizes its core characteristics [1] [3] [4].

Table 1: Physicochemical and Biochemical Profile of this compound

| Property | Value | Description / Significance |

|---|---|---|

| Molecular Formula | C₂₂H₂₇N₅O₃ | - |

| Molecular Weight | 409.48 g/mol | - |

| CAS Number | 1910124-24-1 | - |

| Chrom logD pH 7.4 | 2.0 | Indicates good hydrophilicity, favorable for solubility. |

| CLND Solubility | 140 µg/mL | A measure of intrinsic solubility in aqueous buffer. |

| BRPF1 Potency (TR-FRET) | pIC₅₀ = 8.1 (IC₅₀ ~8 nM) | High potency in a cell-free biochemical assay [1]. |

| Cellular Target Engagement | IC₅₀ = 20 nM | Confirms cell permeability and activity in a cellular NanoBRET assay [1]. |

Solubility in Common Laboratory Solvents

For practical laboratory use, this compound has been experimentally determined to be soluble in various solvents. This is critical for preparing high-concentration stock solutions.

Table 2: Experimental Solubility of this compound in Standard Solvents

| Solvent | Solubility | Notes & Recommendations |

|---|---|---|

| DMSO | 81 mg/mL (197.81 mM) [3] [4] | Recommended for primary stock. Stable at this concentration. Warm if necessary. |

| Ethanol | 81 mg/mL (197.81 mM) [3] [5] | A suitable alternative if DMSO is incompatible with the assay. |

| Water | <1 mg/mL (Insoluble) [3] [4] | Not recommended for direct reconstitution. |

Stock Solution Preparation & Experimental Workflow

Preparation of Primary Stock Solutions in DMSO or Ethanol

To ensure solution clarity and compound integrity, follow this protocol for preparing primary stock solutions [3] [4] [5]:

- Weighing: Accurately weigh the appropriate amount of this compound (a white to off-white solid powder).

- Reconstitution: Transfer the compound into a clean vial.

- For a 10 mM stock in DMSO, add 0.409 mL of DMSO per 1 mg of this compound.

- For a 50 mg/mL stock, add 1.235 mL of DMSO per 50 mg of this compound.

- Dissolution: Vortex the mixture thoroughly. If the compound does not dissolve completely, briefly warm the tube in a warm water bath (~37°C) and sonicate to aid dissolution.

- Aliquoting: Once a clear solution is obtained, immediately aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

- Storage: Store aliquots at -20°C or -80°C. Under these conditions, the stock solution is stable for at least 6 months [3] [6].

Experimental Workflow from Stock to Assay

The following diagram outlines the critical steps for going from a primary stock solution to running a cellular assay, highlighting key considerations for maintaining specificity.

In Vivo Formulation Protocols

For researchers conducting animal studies, the following in vivo formulations have been reported for this compound [3] [5]. These protocols ensure the compound remains in solution for administration.

Table 3: Recommended Formulations for Animal Dosing

| Formulation | Composition (Add Sequentially) | Target Concentration | Administration Route | Notes |

|---|---|---|---|---|

| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 mg/mL (6.11 mM) | Intraperitoneal (IP) | Clear solution; reported 85% bioavailability via IP [3] [4]. |

| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.11 mM) | Oral (PO) or IP | Cyclodextrin-based; suitable for oral dosing (22% bioavailability) [3]. |

| Formulation 3 | 10% DMSO + 90% Corn Oil | 2.5 mg/mL (6.11 mM) | Oral or IP | Lipid-based formulation [3]. |

Animal Pharmacokinetics Data (from CD1 mice) [1] [4] [5]:

- Intraperitoneal (IP): 3 mg/kg dose resulted in Cmax of 469 ng/mL and Tmax of 0.25 h, with high bioavailability of 85%.

- Oral (PO): 3 mg/kg dose resulted in Cmax of 42 ng/mL and Tmax of 1.5 h, with moderate bioavailability of 22%.

- Intravenous (IV): 1 mg/kg dose showed a terminal half-life of 1.7 h.

Critical Experimental Considerations for Cellular Assays

Recommended Concentration and Controls

To ensure the observed phenotypic effects are due to on-target BRPF1 inhibition and not off-target artifacts, adhere to the following guidelines established by the chemical probe's developers [1] [3] [4]:

- Maximum Concentration: In cell-based assays, the final concentration of this compound should not exceed 1 µM.

- DMSO Control: Always include a vehicle control containing the same concentration of DMSO used in the treated samples (typically 0.1% v/v or lower).

- Inactive Control Compound: Use GSK9311 as an inactive analog negative control [1] [6]. This compound has a nearly identical structure but possesses 125- to 185-fold reduced potency in cell-free and cell-based assays, respectively. Comparing results between this compound and GSK9311 helps control for any non-bromodomain-related effects.

Known Limitations and Off-Target Activity

While this compound is highly selective across the bromodomain family, screening against a panel of 48 unrelated assays revealed some off-target activities. However, the manufacturer notes these are relatively weak compared to its BRPF1 potency [3] [4]. The recommendation to use a maximum of 1 µM in cellular work is designed specifically to minimize the impact of these potential off-target effects.

References

- 1. This compound A chemical probe for BRPF1 [thesgc.org]

- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]

- 3. | Epigenetic Reader Domain | CAS 1910124-24-1 | Buy... GSK 6853 [invivochem.com]

- 4. This compound | Epigenetic Reader Domain inhibitor | Mechanism [selleckchem.com]

- 5. | Epigenetic Reader Domain | TargetMol GSK 6853 [targetmol.com]

- 6. GSK-6853 82067 [bpsbioscience.com]

GSK6853 chromatin immunoprecipitation ChIP application

GSK6853 in Chromatin Studies

Using this compound in ChIP experiments allows you to directly investigate how BRPF1 inhibition alters the chromatin landscape. The established molecular pathway and cellular roles of BRPF1 provide clear hypotheses for ChIP analysis.

The primary application of this compound in a ChIP experiment would be as a pre-treatment of cells to probe the functional consequences of BRPF1 bromodomain inhibition on histone acetylation and transcription factor binding [1] [2].

Proposed ChIP Experimental Workflow

You can integrate this compound into a standard ChIP-seq workflow. The following protocol outlines the key steps, from cell treatment to data analysis.

Experimental Design & Normalization Strategies

For robust and quantitative ChIP-seq results, careful experimental design and data normalization are critical.

- Treatment Conditions: Include a vehicle control (DMSO) and at least one concentration of this compound (e.g., 1 µM). Using multiple time points (e.g., 6, 24, 48 hours) can help capture dynamic changes [1] [2].

- Replicates: Perform at least three biological replicates per condition to ensure statistical power.

- Antibody Validation: Use validated antibodies for ChIP. For histone marks like H3K14ac, the specificity is crucial for interpreting results related to BRPF1 function [1].

For accurate comparison of ChIP signals between your treated and control samples, consider these advanced normalization methods:

| Method | Description | Advantage |

|---|---|---|

| siQ-ChIP | A sans-spike-in method that computes absolute immunoprecipitation efficiency using experimental parameters like cell count and chromatin mass [3]. | Mathematically rigorous; no need for exogenous chromatin, enabling direct, absolute comparisons within and between samples. |

| Spike-in Normalization | Uses exogenous chromatin from a different species (e.g., S. pombe) added to each sample in a known ratio before IP [3] [4]. | Can help control for technical variability during library preparation and sequencing. |

| Normalized Coverage | A relative comparison method that scales samples to the same total read count [3]. | Simple and effective for relative comparisons when experimental conditions are highly controlled. |

Expected Outcomes & Data Interpretation

After this compound treatment and ChIP-seq, you can anticipate specific, measurable changes in the chromatin landscape.

- Reduced H3K14ac Signal: A genome-wide decrease in H3K14ac enrichment is a direct expected consequence of BRPF1/MYST complex inhibition [1].

- Altered BRPF1 Occupancy: this compound may displace BRPF1 from specific genomic loci, particularly at promoters of key target genes like CCNA2 or ESR1 (in breast cancer models) [1] [2].

- Transcriptional Changes: Integrate your ChIP-seq data with RNA-seq data from the same treatment conditions. You should see a correlation between loss of acetylation at gene promoters and downregulation of those genes [1] [2].

References

- 1. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation ... [link.springer.com]

- 2. Essential gene screening identifies the bromodomain ... [molecular-cancer.biomedcentral.com]

- 3. ChIP-seq Data Processing and Relative and Quantitative ... [pmc.ncbi.nlm.nih.gov]

- 4. Highly quantitative measurement of differential protein ... [sciencedirect.com]

GSK6853 gene expression analysis methodology

GSK6853: Mechanism & Application Notes

This compound is a potent, selective chemical probe that inhibits the BRPF1 bromodomain, an epigenetic "reader" protein. It demonstrates excellent potency with a pKd of 9.5 for BRPF1 and shows greater than 1600-fold selectivity over all other bromodomains tested, making it a highly specific tool for epigenetic research [1] [2] [3].

Its primary mechanism involves disrupting the recruitment of BRPF1-containing histone acetyltransferase (HAT) complexes to chromatin, leading to changes in histone acetylation and subsequent alterations in gene expression programs critical for cancer cell survival [4] [5] [6].

The following table summarizes the key experimental parameters and findings from recent studies utilizing this compound for gene expression analysis.

| Aspect | Details and Findings |

|---|---|

| Recommended Cellular Concentration | ≤ 1 μM (to minimize off-target effects) [1] [3]. |

| Key Downregulated Pathways (RNA-seq) | DNA replication, homologous recombination, base excision repair, PPARα signaling, ribosome biogenesis [4] [5] [6]. |

| Key Hub Genes Identified | CCNA2 (Cyclin A2) was a central downregulated hub gene in NSCLC. ABCB1 expression was linked to BRPF1 in Taxol-resistant breast cancer [4] [6]. |

| Validated Downstream Signaling Axis | JAK2/STAT3/CCNA2 pathway in NSCLC [4] [7]. |

| Phenotypic Outcomes | G0/G1 cell cycle arrest, induced apoptosis, reduced cell proliferation, migration, and invasion [4] [5]. |

Experimental Protocols for Gene Expression Analysis

The protocols below synthesize methodologies from multiple recent studies that successfully employed this compound and subsequent RNA sequencing to uncover its mechanism of action.

Cell Culture and this compound Treatment

- Cell Lines Used: Common cancer models include NSCLC lines (A549, H1975) [4], high-grade serous ovarian cancer lines (PEO4, OVCAR-3) [5], and triple-negative breast cancer lines (SUM159PT) [6].

- Culture Conditions: Maintain cells in standard media (e.g., RPMI-1640 for A549/H1975) supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂ [4].

- Treatment Protocol:

- Seed cells at an appropriate density and allow them to adhere overnight.

- Prepare a stock solution of this compound in DMSO and dilute it in pre-warmed culture medium. The final DMSO concentration should be equal in all groups (typically ≤0.1%).

- Treat cells with this compound (e.g., at 10 μM [5] or other optimized concentrations ≤1 μM) or vehicle control (DMSO) for a predetermined period (e.g., 24-48 hours).

RNA Extraction and Sequencing Library Preparation

- RNA Extraction: After treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit from QIAGEN). Assess RNA concentration, purity (using NanoDrop), and integrity (using Agilent Bioanalyzer) [4].

- Library Preparation and Sequencing: Use 1 μg of high-quality total RNA (RIN > 8.0) per sample to construct sequencing libraries with a kit such as Illumina's TruSeq Stranded mRNA. Sequence the libraries on an appropriate platform (e.g., Illumina HiSeq 2000 or similar) to generate paired-end reads [4].

Bioinformatics Analysis of RNA-seq Data

- Differential Gene Expression (DGE) Analysis: Process raw sequencing data through a standard pipeline. This includes quality control (FastQC), alignment to a reference genome (e.g., HISAT2), and quantification of gene counts (e.g., featureCounts). Perform DGE analysis using specialized software like DESeq2 or edgeR to identify genes with statistically significant changes in expression [4] [8].

- Functional Enrichment Analysis: Input the list of differentially expressed genes into enrichment analysis tools.

- Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify biological processes and pathways affected by this compound [4].

- Use protein-protein interaction (PPI) networks (e.g., from the STRING database) to identify central "hub" genes like CCNA2 [4] [5].

Experimental Validation of Findings

- Western Blotting: Validate key protein expression changes identified in your RNA-seq data.

- Extract total protein from treated and control cells using RIPA lysis buffer with protease/phosphatase inhibitors.

- Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against targets of interest (e.g., p-JAK2, p-STAT3, CCNA2, Cleaved Caspase-3). Use GAPDH or Lamin B1 as a loading control [4] [5].

- Phenotypic Assays: Correlate molecular findings with functional outcomes.

- Cell Cycle Analysis: Fix cells in ethanol, treat with RNase A, stain with Propidium Iodide (PI), and analyze DNA content by flow cytometry to confirm cell cycle arrest [4] [5].

- Apoptosis Assay: Use an Annexin V/PI staining kit followed by flow cytometry to quantify the rate of programmed cell death [4].

The diagram below illustrates the logical workflow and the central signaling axis disrupted by this compound, as identified in these studies.

Key Considerations for Researchers

- Dosage is Critical: Consistently use a concentration at or below 1 μM in cell-based assays to maintain specificity and minimize the impact of potential off-target effects [1] [3].

- Validate with Multiple Methods: The most compelling studies combine transcriptomic data (RNA-seq) with robust biochemical validation (Western blot) and functional phenotypic assays (cell cycle, apoptosis) to build a complete story [4] [5].

- Context-Dependent Effects: Be aware that the specific genes and pathways affected by BRPF1 inhibition may vary depending on the cellular context, such as the type of cancer being studied [4] [5] [6].

References

- 1. | Structural Genomics Consortium GSK 6853 [thesgc.org]

- 2. This compound | BRPF1 Bromodomain Inhibitor [medchemexpress.com]

- 3. This compound | Epigenetic Reader Domain inhibitor | Mechanism [selleckchem.com]

- 4. BRPF1 inhibitor GSK inhibits NSCLC cell proliferation via the... 6853 [link.springer.com]

- 5. BRPF1 inhibition reduces migration and invasion of ... [nature.com]

- 6. Chromatin-focused genetic and chemical screens identify ... [pmc.ncbi.nlm.nih.gov]

- 7. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Gene and Steps Expression Analysis Methods [bigomics.ch]

BROMOscan binding assay GSK6853 protocol

GSK6853 Binding Affinity Data

The table below summarizes the key quantitative data available for this compound from various assay methods, including BROMOscan.

| Assay Method | Reported Value | Target | Description |

|---|---|---|---|

| BROMOscan | ( K_D = 0.3 \text{ nM} ) [1] | BRPF1 | Direct measurement of binding affinity. |

| BROMOscan | Selectivity >1600-fold [1] | 48 other bromodomains | Demonstrates high specificity for BRPF1 over other bromodomains in a broad panel. |

| TR-FRET | ( pIC_{50} = 8.1 ) (( IC_{50} \approx 8 \text{ nM} )) [2] [1] | BRPF1 | Functional inhibition in a time-resolved fluorescence resonance energy transfer assay. |

| NanoBRET | ( IC_{50} = 20 \text{ nM} ) [1] | BRPF1B | Cellular target engagement assay measuring displacement from histones in cells. |

BROMOscan Assay Methodology